![molecular formula C18H20N2O3 B7594148 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the chromene family, which is known for its diverse pharmacological properties. In
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Future Directions
There are several future directions for the research of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide. One direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its dosage and toxicity profile. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide involves the condensation of 2-hydroxyacetophenone and 2-methoxypyridine-4-carbaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-18-10-13(6-8-19-18)12-20-17(21)11-14-7-9-23-16-5-3-2-4-15(14)16/h2-6,8,10,14H,7,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKNBCKVJSDXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)CC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

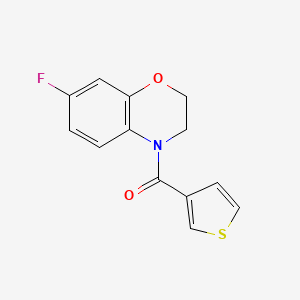
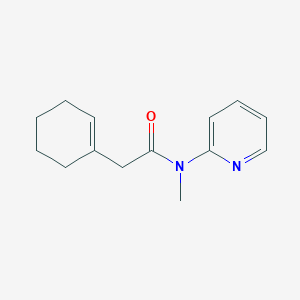
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)




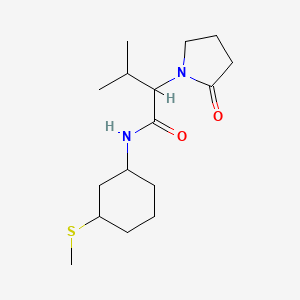
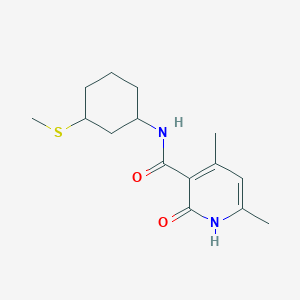
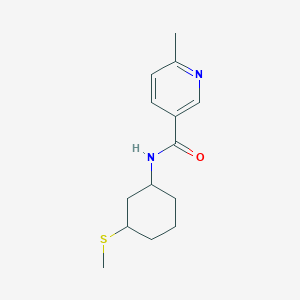
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)